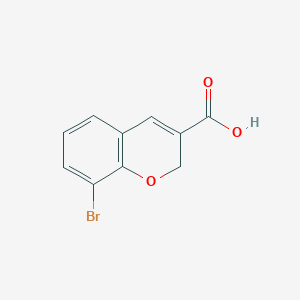

8-Bromo-2H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

8-bromo-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMJHKGWSWFEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700282 | |

| Record name | 8-Bromo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-74-6 | |

| Record name | 8-Bromo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-Bromo-2H-chromene-3-carboxylic acid typically involves the bromination of 2H-chromene-3-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 8 undergoes substitution with nucleophiles under specific conditions. A notable example is its participation in visible light-driven reductive azaarylation:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cyanoarenes (e.g., 4-cyanopyridine), fac-Ir(ppy)₃ (3 mol%), DMSO, blue LED irradiation | 4-(Pyridin-4-yl)chroman-2-one derivatives | 61% |

This reaction proceeds via single-electron transfer (SET) from the photocatalyst, generating aryl radicals that couple with the chromene core .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under mild conditions. A hydrodecarboxylation protocol using carbonyldiimidazole (CDI) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anisole yields 8-bromo-2H-chromen-2-one:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| CDI, DABCO, anisole | Room temperature, 5h | 8-Bromo-2H-chromen-2-one | 98% |

This method avoids harsh thermal conditions, preserving the bromine substituent .

Carboxylic Acid Derivatives

The carboxylic acid group can be converted to esters or amides, though direct literature examples are scarce. General methods for coumarin-3-carboxylic acids include:

-

Esterification : Treatment with alcohols under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC .

-

Amidation : Activation with thionyl chloride (SOCl₂) followed by reaction with amines.

Comparative Reactivity

The compound’s reactivity differs from non-brominated analogs due to:

| Feature | Impact on Reactivity |

|---|---|

| Bromine at C8 | Enhances electrophilic substitution at C6/C7 |

| Electron-withdrawing COOH | Stabilizes transition states in nucleophilic attack |

For example, bromine’s electron-withdrawing effect directs electrophiles to the C6 position, as seen in nitration reactions of similar compounds.

Table 2: Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 3 mol% Ir(ppy)₃ | Maximizes radical generation |

| Solvent | DMSO | Enhances electron transfer |

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 8-bromo-2H-chromene-3-carboxylic acid exhibits notable anti-inflammatory effects. Studies have shown its ability to modulate enzyme activity and influence cell signaling pathways, making it a candidate for further pharmacological investigations aimed at treating inflammatory diseases.

Antioxidant Activity

The compound's structural similarity to other bioactive flavonoids suggests potential antioxidant properties. This could be beneficial in preventing oxidative stress-related diseases, which are linked to various chronic conditions such as cancer and cardiovascular diseases.

Enzyme Interaction Studies

this compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids. These studies reveal that the compound can bind to specific enzyme active sites, potentially inhibiting their activity or altering their function.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique chemical properties facilitate the development of novel compounds, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, showcasing its accessibility for research and industrial applications. Techniques include traditional organic synthesis routes that leverage its reactivity profiles to create derivatives with enhanced properties.

Material Science

Development of Advanced Materials

The compound finds applications in material science due to its unique chemical properties that improve the durability and performance of materials. It is utilized in the development of polymers and coatings, where its structural attributes contribute to enhanced material characteristics .

Biological Research

Studies on Enzyme Inhibition and Receptor Binding

In biological research, this compound is employed in studies related to enzyme inhibition and receptor binding. These investigations aid in understanding biological processes and developing new therapeutic strategies targeting specific pathways .

Analytical Chemistry

Detection and Quantification Methods

The compound is also utilized in analytical chemistry for detecting and quantifying specific compounds in various samples. This application ensures accuracy and reliability in research findings, making it a valuable tool for researchers across disciplines .

Mechanism of Action

The mechanism of action of 8-Bromo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Brominated Chromene/Coumarin Derivatives

Key Observations :

- Bromine Position : Bromination at the 6-position (e.g., 6-bromo coumarin) is more common in antimicrobial studies , while 8-bromo derivatives are explored for receptor-targeted drug design .

- Oxo Group Impact : The 2-oxo group in coumarins (e.g., 6-bromo-2-oxo derivative) enhances π-conjugation, leading to fluorescence, whereas 2H-chromenes lack this property .

- Methyl Substitution : The 4-methyl group in 6-bromo-4-methyl-2-oxo coumarin improves solubility in organic solvents, critical for formulation .

Halogenation and Reactivity

Table 2: Halogenation Yields and Methods

Key Observations :

- Bromination at the 8-position (e.g., 8-bromo-2H-chromene) proceeds in moderate yields (~54–63%) under acidic conditions .

- Chlorination (e.g., 6-chloro coumarin) achieves higher yields (89%), likely due to milder reaction requirements .

Physical and Spectral Properties

Table 3: Spectral and Physical Data

Biological Activity

8-Bromo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom at the 8-position significantly influences its chemical reactivity and biological interactions.

The molecular formula of this compound is CHBrO. The structure features a bromine substitution at the 8-position and a carboxylic acid functional group at the 3-position, enhancing solubility in polar solvents and allowing for various chemical reactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 273.06 g/mol |

| Solubility | Soluble in polar solvents |

| Functional Groups | Carboxylic acid, Bromine |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating significant activity compared to control compounds.

Anticancer Properties

The compound has also been investigated for its anticancer effects . Studies have reported that it induces apoptosis in cancer cell lines by targeting specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in human cancer cells, with IC values indicating potent activity.

The mechanism of action of this compound involves interaction with specific molecular targets. The bromine atom and the carboxylic acid group are critical for its reactivity and biological activity. It is hypothesized that the compound may function as an antagonist at certain receptors, potentially modulating calcium mobilization in cells expressing P2Y6 receptors, with reported IC values around 3.49 µM .

Case Studies

- Inhibition of Calcium Mobilization

-

Anticancer Activity

- In another investigation, the compound was tested against several cancer cell lines, showing a dose-dependent decrease in cell viability. The results suggested that it could be a promising candidate for further development as an anticancer agent.

Comparative Analysis

When compared to other derivatives within the chromene family, such as 6-Bromo-2H-chromene-3-carboxylic acid and 8-Chloro-2H-chromene-3-carboxylic acid, this compound exhibited superior biological activity due to the unique properties imparted by the bromine substitution.

| Compound | IC (µM) | Activity |

|---|---|---|

| This compound | 3.49 | Antagonist at P2Y6 receptor |

| 6-Bromo-2H-chromene-3-carboxylic acid | Not specified | Moderate antimicrobial activity |

| 8-Chloro-2H-chromene-3-carboxylic acid | Not specified | Lower anticancer efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.